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molecular formula C12H12ClNO4S B8351394 2-Chloro-5-(1,2,5,6-tetrahydropyridylsulfonyl)benzoic Acid

2-Chloro-5-(1,2,5,6-tetrahydropyridylsulfonyl)benzoic Acid

Cat. No. B8351394
M. Wt: 301.75 g/mol
InChI Key: XTJNHVDWTXGOLA-UHFFFAOYSA-N
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Patent
US04377521

Procedure details

2-Chloro-5-chlorosulfonylbenzoic acid (25.5 g.) is added in small portions over a 5 minute period with cooling to a solution of 1,2,5,6-tetrahydropyridine (25.0 g.) in 200 ml. of water. After stirring at room temperature for a half hour, the reaction mixture is acidified with concentrated hydrochloric acid. The crystalline precipitate is filtered off and dissolved in 75 ml. of methylene chloride and 10 ml. of ether. After concentration to 50 ml., hexane is added to turbidity, affording crystals, m.p. 180°-182° C.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH:15]1[CH2:20][CH2:19][CH:18]=[CH:17][CH2:16]1.Cl>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([S:11]([N:15]2[CH2:20][CH2:19][CH:18]=[CH:17][CH2:16]2)(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
N1CC=CCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for a half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystalline precipitate is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 75 ml
CONCENTRATION
Type
CONCENTRATION
Details
After concentration to 50 ml
ADDITION
Type
ADDITION
Details
, hexane is added to turbidity
CUSTOM
Type
CUSTOM
Details
affording crystals, m.p. 180°-182° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)N1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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